molecular formula C20H18F3N3O2 B6477872 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide CAS No. 2640975-44-4

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B6477872
CAS No.: 2640975-44-4
M. Wt: 389.4 g/mol
InChI Key: DZYXRPQMADXBES-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethoxy benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions.

    Attachment of the phenyl group: The pyrazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the trifluoromethoxy group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-methoxybenzamide
  • N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-chlorobenzamide
  • N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-fluorobenzamide

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required .

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-26-18(11-13-25-26)15-4-2-14(3-5-15)10-12-24-19(27)16-6-8-17(9-7-16)28-20(21,22)23/h2-9,11,13H,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYXRPQMADXBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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